molecular formula C19H17ClO5 B1427413 ((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate CAS No. 503625-15-8

((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B1427413
CAS No.: 503625-15-8
M. Wt: 360.8 g/mol
InChI Key: IZFYHYLUWFWUTQ-BBWFWOEESA-N
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Description

((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique molecular structure. This compound features a tetrahydrofuran ring substituted with benzoyloxy and chloromethyl groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by selective chlorination and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Azides or thioethers.

Scientific Research Applications

Chemistry: In organic synthesis, ((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising compound for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • **(2R,3S,5R)-3-(Benzoyloxy)-5-methyltetrahydrofuran-2-yl)methyl benzoate
  • **(2R,3S,5R)-3-(Benzoyloxy)-5-bromotetrahydrofuran-2-yl)methyl benzoate
  • **(2R,3S,5R)-3-(Benzoyloxy)-5-iodotetrahydrofuran-2-yl)methyl benzoate

Comparison: Compared to its analogs, ((2R,3S,5R)-3-(Benzoyloxy)-5-chlorotetrahydrofuran-2-yl)methyl benzoate exhibits unique reactivity due to the presence of the chlorine atom. This makes it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications. Additionally, the chlorine atom can influence the compound’s biological activity, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

[(2R,3S,5R)-3-benzoyloxy-5-chlorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFYHYLUWFWUTQ-BBWFWOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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